molecular formula C23H24N2O4S B3869308 N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3869308
M. Wt: 424.5 g/mol
InChI Key: ZZTQLMSMAAMTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR5 has been implicated in various neurological and psychiatric disorders, and antagonism of this receptor has been shown to have therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in laboratory experiments, including its high selectivity for the mGluR5 receptor and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of this compound on cognitive function and neuroplasticity, and the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on neurotransmitter systems and BDNF expression.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, Parkinson's disease, and addiction. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-21-14-12-20(13-15-21)25(30(27,28)22-10-6-3-7-11-22)18-23(26)24-17-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTQLMSMAAMTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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